Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-[(4-methoxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-6-3-11(4-7-13)10-18-15-9-12(16(19)21-2)5-8-14(15)17/h3-9,18H,10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZKFYCRLXFYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate can be contextualized by comparing it to the following analogs:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects on Bioactivity: The 4-methoxybenzylamino group in the target compound increases lipophilicity compared to hydroxyl or smaller alkoxy groups (e.g., in Methyl 4-amino-3-hydroxybenzoate). This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Comparisons: Sulfonamide vs. Ester: The sulfonamide derivative (from ) exhibits nM potency against 12-lipoxygenase, suggesting that replacing the ester with a sulfonamide group significantly enhances enzyme inhibition . Chlorine vs.
Synthetic Accessibility: Compounds like Methyl 4-amino-3-(benzyloxy)benzoate (4e) are synthesized via nitro reduction and esterification, similar to the target compound’s likely preparation . The introduction of methoxybenzyl groups often requires protective group strategies, as seen in triazine-based syntheses (e.g., ) .
Biological Activity
Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
The compound features an amine group, a methoxybenzyl moiety, and a methyl ester group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. Specifically, analogs of this compound have demonstrated potent inhibitory effects against multiple RTKs such as EGFR and HER2 .
- Antimicrobial Properties : The presence of amino and methoxy groups may enhance the compound's ability to interact with bacterial cell membranes, potentially leading to antimicrobial effects. Some derivatives have been explored for their efficacy against various bacterial strains .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing biological processes at the cellular level. For example, it may interact with carbonic anhydrase or other hydrolases .
Case Studies
- Anticancer Efficacy : A study evaluated several compounds containing the 4-(aminomethyl)benzamide fragment, revealing that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. A docking study indicated strong binding affinity to the active sites of targeted kinases, suggesting a competitive inhibition mechanism .
Pharmacological Studies
Pharmacological studies have also highlighted the compound's potential as a lead molecule in drug development due to its favorable pharmacokinetic properties:
- Solubility : The methoxy group enhances solubility in aqueous environments.
- Metabolic Stability : The ester functionality may provide metabolic stability, allowing for sustained therapeutic effects.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate?
- Methodological Answer : The compound can be synthesized via sequential amination and coupling reactions. A typical approach involves:
- Step 1 : Protection of the 4-amino group on methyl 3-amino-4-bromobenzoate using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
- Step 2 : Buchwald-Hartwig amination with 4-methoxybenzylamine under palladium catalysis to introduce the [(4-methoxybenzyl)amino] group at the 3-position .
- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) to regenerate the free amino group .
Key parameters include temperature control (80–100°C for amination) and solvent selection (e.g., toluene or DMF) to enhance yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Essential for confirming the positions of amino and methoxybenzyl groups. Distinct peaks for aromatic protons (δ 6.5–8.0 ppm) and methoxy protons (δ ~3.8 ppm) should be observed .
- IR Spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and ester carbonyl vibrations (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 331.1422 for C₁₆H₁₈N₂O₃) .
Advanced Research Questions
Q. How to optimize regioselectivity in introducing dual amino groups at the 3 and 4 positions of the benzoate ring?
- Methodological Answer :
- Use orthogonal protecting groups (e.g., Boc for the 4-amino group and Fmoc for the 3-position) to control reaction sequences .
- Monitor intermediate formation via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to ensure stepwise functionalization .
- Computational modeling (DFT) can predict reactive sites, guiding reagent choice (e.g., electron-withdrawing groups enhancing electrophilic substitution at specific positions) .
Q. How to resolve contradictions in reported reaction yields when varying solvent systems?
- Methodological Answer :
- Systematically screen solvents (e.g., DMF, DMSO, toluene) to assess polarity effects on reaction kinetics. For example, polar aprotic solvents like DMF may accelerate amination but increase side-product formation .
- Use LC-MS to identify byproducts (e.g., over-alkylation or dehalogenation products) and adjust catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) to suppress competing pathways .
Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?
- Methodological Answer :
- Fluorescence-Based Assays : Measure binding to target enzymes (e.g., kinases or proteases) using fluorogenic substrates (e.g., FITC-labeled peptides) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes, providing insights into inhibitory potency .
- Dose-Response Studies : Determine IC₅₀ values in cell lysates or purified enzyme preparations, comparing to known inhibitors for validation .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations to optimize molecular geometry and calculate Fukui indices, identifying electrophilic (e.g., carbonyl carbon) and nucleophilic (e.g., amino groups) sites .
- Simulate reaction pathways (e.g., hydrolysis of the ester group) using solvent continuum models (e.g., PCM for aqueous environments) to predict stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
